

Industrial Production of 5-Hydroxy-4-octanone: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Hydroxy-4-octanone

Cat. No.: B1296008

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

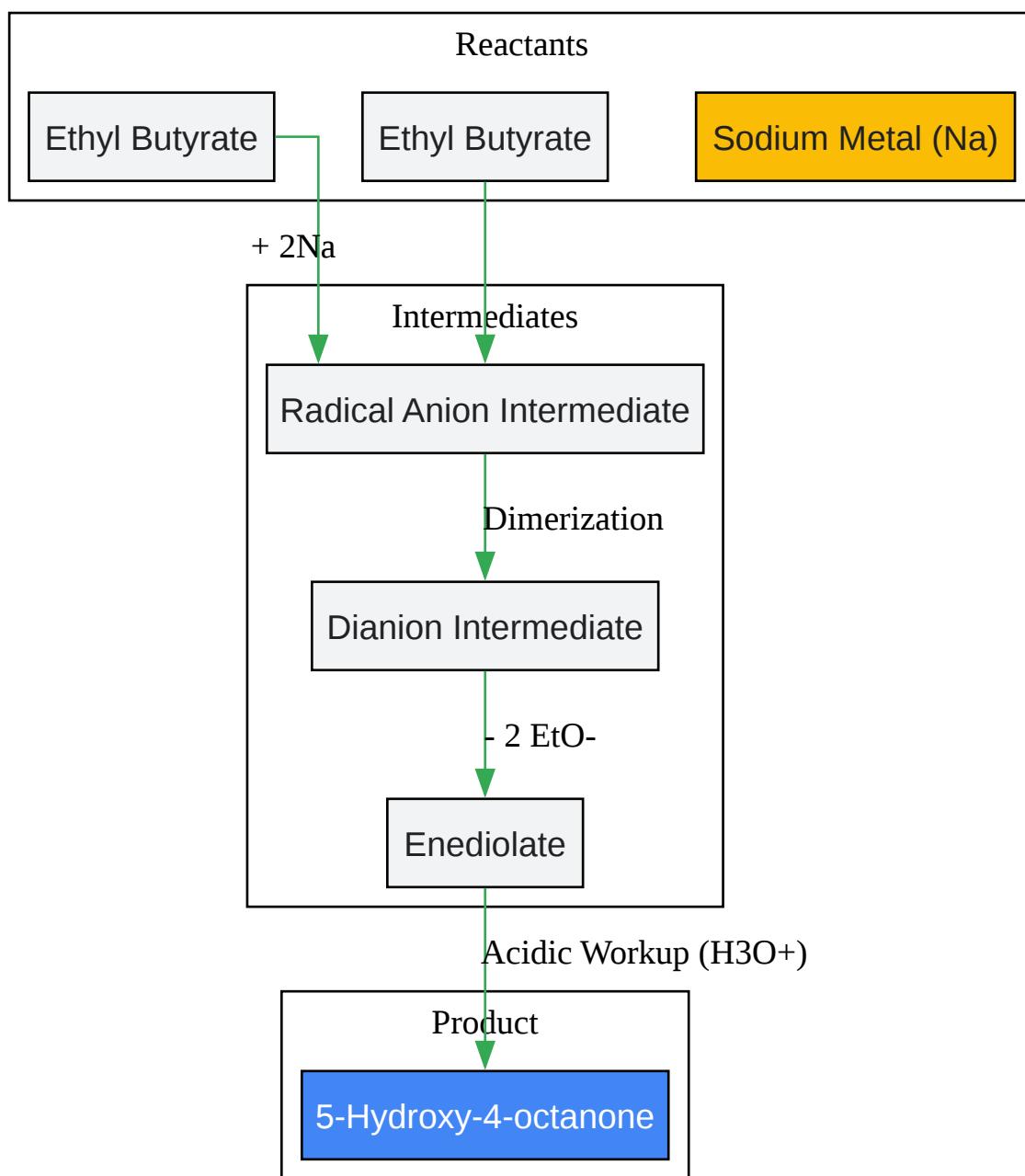
5-Hydroxy-4-octanone, also known as butyroin, is a key intermediate in organic synthesis and a valuable component in the flavor and fragrance industry. Its characteristic sweet, buttery, and nutty aroma makes it a sought-after compound. This document provides detailed application notes and protocols for the industrial-scale production of **5-Hydroxy-4-octanone**, focusing on the most established and economically viable synthesis routes. Methodologies covered include Acyloin condensation of ethyl butyrate and catalytic hydrogenation of octane-4,5-dione. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and implement the large-scale synthesis of this versatile α -hydroxy ketone.

Introduction

5-Hydroxy-4-octanone (CAS No: 496-77-5) is an organic compound with the molecular formula $C_8H_{16}O_2$.^[1] It possesses a chiral center at the carbon bearing the hydroxyl group. The molecule's structure, featuring both a ketone and a secondary alcohol, allows for a variety of chemical transformations, making it a useful building block in the synthesis of more complex molecules.^[2] Industrially, its primary application lies in the food and fragrance sectors as a flavoring agent.^[3] This document outlines the principal methods for its industrial production, providing detailed protocols and relevant data.

Physicochemical Properties and Specifications

A summary of the key physicochemical properties of **5-Hydroxy-4-octanone** is presented in the table below.


Property	Value	Reference
Molecular Formula	C ₈ H ₁₆ O ₂	[1]
Molecular Weight	144.21 g/mol	[1]
Appearance	Colorless to pale yellow liquid	[1]
Odor	Sweet, buttery, nut-like	[1]
Boiling Point	187.7 °C at 760 mmHg	[1]
Density	0.916 g/mL at 25 °C	[4]
Refractive Index	1.4315 at 20 °C	[4]
Solubility	Almost insoluble in water; soluble in alcohol and oils.	[2]

Industrial Synthesis Methods

The industrial production of **5-Hydroxy-4-octanone** is primarily achieved through two main synthetic routes: the Acyloin condensation of ethyl butyrate and the catalytic hydrogenation of octane-4,5-dione.

Method 1: Acyloin Condensation of Ethyl Butyrate

The Acyloin condensation is a classical and widely used method for the synthesis of α -hydroxy ketones from esters using metallic sodium.[5] This process involves the reductive coupling of two molecules of ethyl butyrate.

[Click to download full resolution via product page](#)

Caption: Acyloin condensation pathway for **5-Hydroxy-4-octanone** synthesis.

Materials:

- Ethyl butyrate ($\geq 99\%$ purity)
- Sodium metal, dispersed in mineral oil or as bricks

- Anhydrous diethyl ether or toluene
- Hydrochloric acid (for workup)
- Sodium bicarbonate solution (for neutralization)
- Anhydrous magnesium sulfate or sodium sulfate (for drying)

Equipment:

- Large-scale glass-lined or stainless steel reactor equipped with a mechanical stirrer, reflux condenser, and an inert gas (nitrogen or argon) inlet.
- Heating and cooling system for the reactor.
- Addition funnel for the controlled addition of reactants.
- Filtration unit.
- Distillation apparatus for solvent removal and product purification.

Procedure:

- **Reactor Preparation:** The reactor is thoroughly dried and purged with an inert gas (e.g., nitrogen) to ensure anhydrous and oxygen-free conditions.
- **Solvent and Sodium Addition:** A suitable volume of anhydrous solvent (e.g., toluene) is charged into the reactor. The required amount of sodium metal is then added. For industrial-scale reactions, sodium is often used as a dispersion or is melted under the solvent.
- **Reactant Addition:** Ethyl butyrate is added dropwise to the stirred suspension of sodium in the solvent at a rate that maintains a gentle reflux. The reaction is exothermic.
- **Reaction:** After the addition is complete, the reaction mixture is heated to reflux and maintained at this temperature with vigorous stirring for several hours until the sodium is consumed. The progress of the reaction can be monitored by observing the disappearance of the metallic sodium.

- Quenching: The reaction mixture is cooled to room temperature and then cautiously quenched by the slow addition of a proton source, typically an alcohol like ethanol, followed by water or dilute acid to hydrolyze the enediolate intermediate.
- Work-up: The organic layer is separated from the aqueous layer. The aqueous layer may be extracted with the solvent to recover any dissolved product. The combined organic layers are washed with a dilute sodium bicarbonate solution to remove any acidic impurities, followed by a wash with brine.
- Drying and Solvent Removal: The organic layer is dried over a suitable drying agent (e.g., anhydrous magnesium sulfate), and the solvent is removed under reduced pressure using a rotary evaporator or a similar industrial-scale solvent recovery system.
- Purification: The crude **5-Hydroxy-4-octanone** is purified by vacuum distillation to yield the final product with high purity.

Parameter	Value
Typical Yield	60-70%
Purity (Post-distillation)	>98%
Key Process Parameters	Anhydrous conditions, efficient stirring, controlled addition of ester.

Method 2: Catalytic Hydrogenation of Octane-4,5-dione

This method involves the selective reduction of one of the ketone groups in the α -diketone, octane-4,5-dione, to a hydroxyl group. Catalytic hydrogenation is a clean and efficient method often favored in industrial processes.

[Click to download full resolution via product page](#)

Caption: Workflow for the catalytic hydrogenation of octane-4,5-dione.

Materials:

- Octane-4,5-dione (precursor)
- Hydrogen gas (high purity)
- Catalyst (e.g., Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), or Raney Nickel)
- Solvent (e.g., Ethanol, Methanol, Ethyl acetate)

Equipment:

- High-pressure hydrogenation reactor (autoclave) with temperature and pressure controls, and an efficient stirring mechanism.
- Filtration system to remove the heterogeneous catalyst.
- Distillation apparatus for solvent removal and product purification.

Procedure:

- **Reactor Charging:** The hydrogenation reactor is charged with octane-4,5-dione, the solvent, and the catalyst. The amount of catalyst is typically a small percentage of the substrate weight.
- **Inerting:** The reactor is sealed and purged several times with an inert gas (e.g., nitrogen) to remove air, followed by purging with hydrogen gas.
- **Hydrogenation:** The reactor is pressurized with hydrogen to the desired pressure and heated to the reaction temperature. The reaction mixture is stirred vigorously to ensure good contact between the reactants, catalyst, and hydrogen. The reaction progress is monitored by the uptake of hydrogen.
- **Cooling and Depressurization:** Once the reaction is complete (hydrogen uptake ceases), the reactor is cooled to room temperature, and the excess hydrogen pressure is carefully vented.

- Catalyst Removal: The reaction mixture is filtered to remove the solid catalyst. The catalyst can often be recovered and reused.
- Solvent Removal: The solvent is removed from the filtrate under reduced pressure.
- Purification: The crude product is purified by vacuum distillation.

Parameter	Value
Typical Yield	>90%
Purity (Post-distillation)	>99%
Catalyst Loading	1-5 mol% (typical)
Hydrogen Pressure	10-50 bar (typical)
Temperature	25-80 °C (typical)

Characterization Data

The identity and purity of the synthesized **5-Hydroxy-4-octanone** can be confirmed by various analytical techniques.

Analytical Technique	Expected Results
¹ H NMR (CDCl ₃)	Peaks corresponding to the different proton environments in the molecule.[6]
¹³ C NMR (CDCl ₃)	Resonances for the eight distinct carbon atoms, including the carbonyl and carbinol carbons.
Infrared (IR) Spectroscopy	Characteristic strong absorption bands for the hydroxyl (O-H) group (around 3400 cm ⁻¹) and the carbonyl (C=O) group (around 1710 cm ⁻¹). [7]
Mass Spectrometry (MS)	Molecular ion peak (M ⁺) corresponding to the molecular weight of 144.21 g/mol .[8]
Gas Chromatography (GC)	A single major peak indicating high purity.

Safety and Handling

5-Hydroxy-4-octanone is generally considered safe for its intended use as a flavoring agent and is on the FEMA GRAS list.[\[2\]](#) However, standard laboratory and industrial safety precautions should be observed.

- Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
- Storage: Store in a cool, dry, well-ventilated area away from incompatible materials.
- Hazards: May cause skin and eye irritation. Refer to the Safety Data Sheet (SDS) for detailed information.

Conclusion

The industrial production of **5-Hydroxy-4-octanone** is well-established, with Acyloin condensation and catalytic hydrogenation being the most prominent methods. The choice of method depends on factors such as the availability and cost of starting materials, desired purity, and the scale of production. The protocols and data presented in these application notes provide a comprehensive guide for researchers, scientists, and drug development professionals involved in the synthesis and application of this important α -hydroxy ketone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- 2. Buy 5-Hydroxy-4-octanone | 116296-89-0 [smolecule.com]
- 3. Butyroin | C8H16O2 | CID 219794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-Hydroxy-4-octanone | 496-77-5 [chemicalbook.com]
- 5. Acyloin condensation - Wikipedia [en.wikipedia.org]

- 6. spectrabase.com [spectrabase.com]
- 7. 5-Hydroxy-4-octanone [webbook.nist.gov]
- 8. 5-Hydroxy-4-octanone [webbook.nist.gov]
- To cite this document: BenchChem. [Industrial Production of 5-Hydroxy-4-octanone: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1296008#industrial-production-methods-for-5-hydroxy-4-octanone>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com